Dazomet

Beschreibung

Eigenschaften

IUPAC Name |

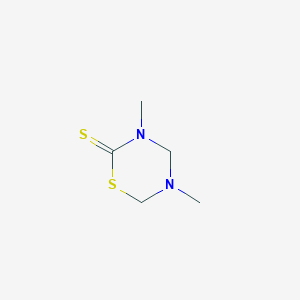

3,5-dimethyl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S2/c1-6-3-7(2)5(8)9-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYICIQNSGETAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C(=S)SC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S2 | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024902 | |

| Record name | Dazomet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dazomet appears as white crystals or off-white powder. Pungent, acrid odor. (NTP, 1992), White crystals with a mildly pungent odor; [HSDB], WHITE OR COLOURLESS CRYSTALS. | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dazomet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

93 °C | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), SOL IN WATER (0.12% AT 25 °C); INSOL IN CARBON TETRACHLORIDE, Reacts with water; soluble in ethanol., Organic solvents 0.0 g/100 ml, isopropanol 0.5 g/100 ml, xylene 1.1 g/100 ml, ethanol 3.0 g/100 ml, ethylene glycol 3.0 g/100 ml, ethylene glycol monomethyl ether 5.0 g/100 ml, dioxane 8.0 g/100 ml, acetone 13.1 g/100 ml, trichloroethylene 30.0 g/100 ml, chloroform 30 g/100 ml, dimethyl sulfoxide, 30 g/100 ml, dimethyl formamide 30 g/100 ml., Solubility (20 °C): 400 g/kg cyclohexane; 391 g/kg chloroform; 173 g/kg acetone; 51 g/kg benzene; 15 g/kg ethanol; 6 g/kg diethyl ether., For more Solubility (Complete) data for DAZOMET (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.3 | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.30 at 20 °C, Relative density (water = 1): 1.3 | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.77 mmHg at 68 °F (NTP, 1992), 0.0000028 [mmHg], 2.8X10-6 mm Hg at 20 °C | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dazomet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Needles from benzene | |

CAS No. |

533-74-4 | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylformocarbothialdine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dazomet [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAZOMET | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dazomet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dazomet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAZOMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7419CG4W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

248 °F (decomposes) (NTP, 1992), 106 °C | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dazomet mechanism of action in soil

An In-Depth Technical Guide to the Mechanism of Action of Dazomet in Soil

Introduction

This compound (3,5-dimethyl-1,3,5-thiadiazinane-2-thione) is a broad-spectrum, pre-plant soil fumigant widely utilized in agriculture to control a range of soil-borne pests.[1] Applied as a solid microgranule, it serves as a safer handling alternative to liquid or gaseous fumigants.[2] Its efficacy stems from its transformation within the soil into a potent biocidal gas. This technical guide provides a comprehensive overview of the chemical breakdown of this compound, its molecular mechanism of action, factors influencing its performance, and detailed protocols for its scientific evaluation. The content is intended for researchers, soil scientists, and professionals in the agrochemical industry.

Chemical Transformation in Soil

This compound itself is not the active biocide. It is a pro-fumigant that undergoes chemical degradation in the presence of soil moisture to release its active components.

Hydrolysis Pathway

Upon application and incorporation into moist soil, this compound undergoes hydrolysis. This abiotic process is the critical activation step, breaking down the this compound molecule to release methyl isothiocyanate (MITC), the primary gaseous fumigant responsible for its biocidal activity.[3][4][5] The degradation also yields other volatile compounds, including formaldehyde, hydrogen sulfide, and methylamine.[1][6] The formation of MITC is independent of soil microbial activity and is primarily a chemical reaction with water.[4][6]

Caption: Chemical hydrolysis pathway of this compound in moist soil.

Factors Influencing this compound Degradation

The rate of this compound degradation and subsequent MITC release is not constant; it is significantly influenced by several environmental and physical factors. Effective use of this compound requires management of these conditions to ensure a lethal concentration and sufficient exposure time for target pests.

-

Soil Moisture: This is the most critical factor, as water is required for the hydrolysis reaction. The optimal soil moisture content is between 60-70% of the soil's water-holding capacity.[2]

-

Temperature: Higher temperatures accelerate the degradation of this compound. The degradation rate can increase 15 to 24 times as soil temperature rises from 5°C to 45°C.[4] The ideal temperature range for application is 12-22°C.[2] Temperatures above 25°C can cause the release of MITC to be too rapid, potentially reducing efficacy.[2]

-

Soil pH: this compound degrades faster in alkaline soils compared to acidic soils.[4][7] The half-life of this compound can be reduced by 14-47% in alkaline conditions (pH 9) compared to acidic conditions (pH 5).[7]

-

Soil Type and Organic Matter: Soil texture and organic matter content influence degradation and efficacy. Soils with high clay or humus content may adsorb the active material, reducing its availability.[2] In such cases, higher application rates and longer post-fumigation waiting periods may be necessary.[2]

-

Granule Size: The particle size of the this compound formulation affects its degradation rate. Smaller granules have a larger surface area, leading to faster hydrolysis and a shorter half-life compared to larger granules under the same conditions.[7]

Core Mechanism of Action

The biocidal activity of this compound is almost entirely attributable to its primary breakdown product, MITC.

Molecular Interaction

MITC is a potent, broad-spectrum biocide that functions by inactivating essential enzymes in target organisms.[1][2] The isothiocyanate functional group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles, particularly the sulfhydryl groups (-SH) found in the amino acid cysteine within proteins.[8] This covalent bonding alters the protein's structure and function, leading to the inhibition of critical enzymes involved in cellular respiration and other vital metabolic processes.[8]

Cellular and Organismal Effects

The non-specific action of MITC on numerous proteins leads to a cascade of disruptive cellular events:

-

Enzyme Inhibition: Key enzymes in the mitochondrial respiratory chain are inhibited, disrupting cellular energy (ATP) production.[9]

-

Oxidative Stress: The disruption of cellular processes and direct alkylation of thiol groups can lead to an increase in reactive oxygen species (ROS), causing oxidative damage to cellular components.[10]

-

Membrane Damage: MITC can affect cell membrane integrity, leading to loss of cellular contents.[8]

-

Induction of Apoptosis: At certain concentrations, isothiocyanates can trigger programmed cell death (apoptosis) in target organisms.[10]

This multi-targeted assault results in the death of a wide range of soil organisms, including pathogenic fungi (Fusarium, Pythium, Rhizoctonia), plant-parasitic nematodes, soil insects, and the seeds of weeds.[1][2]

Caption: Logical flow of MITC's toxic action on a target cell.

Quantitative Data Presentation

The efficacy and behavior of this compound in soil have been quantified in numerous studies. The following tables summarize key data points.

Table 1: Effect of Environmental Factors on this compound Degradation Half-Life (t½)

| Factor | Condition | This compound Half-Life (t½) | Fold Change | Citation |

|---|---|---|---|---|

| Temperature | 4°C | ~16-25 days | - | [7] |

| 35°C | ~3-4 days | 4.7 - 6.6x faster | [7] | |

| pH | 5 (Acidic) | ~2.5-4 days | - | [7] |

| 9 (Alkaline) | ~1.5-3 days | 1.1 - 1.8x faster | [7] | |

| Application Rate | 90 mg/kg | ~2 days | - | [7] |

| 360 mg/kg | ~4 days | ~2x slower | [7] |

Data is illustrative and varies with specific soil type and this compound granule size.

Table 2: MITC Concentration in Sandy Soil Over Time (this compound at 583 kg·ha⁻¹)

| Hours After Application | Soil Depth | MITC Conc. (Tarp Seal) (ng·cm⁻³) | MITC Conc. (Water Seal) (ng·cm⁻³) | Citation |

|---|---|---|---|---|

| 36 | 0-7.5 cm | 12,589 | 1,841 | [11] |

| 36 | 7.6-15 cm | 15,488 | 2,754 | [11] |

| 120 | 0-7.5 cm | 1,122 | 891 | [11] |

| 120 | 7.6-15 cm | 1,413 | 1,000 | [11] |

| 168 | 0-7.5 cm | 282 | 282 | [11] |

| 168 | 7.6-15 cm | 316 | 316 | [11] |

Data from one field season; concentrations can vary significantly with temperature and moisture.

Table 3: Efficacy of this compound Against Soil-Borne Pathogens

| Target Pathogen | Application Rate ( kg/666.7 m²) | % Reduction in Relative Abundance | Citation |

|---|---|---|---|

| Fusarium spp. | 35 | 70.0% | [12] |

| 40 | 70.8% | [12] | |

| 45 | 85.1% | [12] | |

| Plectosphaerella spp. | 35 | 66.5% | [12] |

| 40 | 77.0% | [12] | |

| 45 | 68.4% | [12] | |

| Ilyonectria spp. | 35 | 61.4% | [12] |

| 40 | 92.3% | [12] | |

| 45 | 100% | [12] | |

| Meloidogyne incognita (J2) | 10 mg/kg (in vitro) | 110.2% increase in mortality (synergistic) | [13] |

Pathogen reduction measured via high-throughput sequencing of soil DNA. Nematode mortality measured in a combined treatment with P. lilacinum.

Experimental Protocols

Evaluating the performance of this compound requires standardized methodologies. The following sections detail key experimental protocols.

Protocol: Determination of MITC Concentration in Soil

This protocol outlines the analysis of MITC in the soil gas phase using headspace gas chromatography-mass spectrometry (GC-MS/MS).

Methodology:

-

Field Sampling: At predetermined time intervals after this compound application, insert a soil gas probe to the desired depth (e.g., 15 cm).

-

Gas Collection: Purge the probe by drawing and discarding 30 mL of air. Using a gas-tight syringe (e.g., 60 mL), slowly draw a known volume of soil gas from the probe.

-

MITC Trapping: Immediately inject the collected soil gas sample by bubbling it through a sealed headspace vial containing 1 mL of ethyl acetate. The ethyl acetate traps the volatile MITC. Store vials on ice for transport.

-

GC-MS/MS Analysis:

-

Analyze the ethyl acetate samples using a GC-MS/MS system.

-

Injection: Use a headspace autosampler to inject the vapor from the vial into the GC inlet.

-

Separation: Employ a suitable capillary column (e.g., DB-17MS) to separate MITC from other volatile compounds.

-

Detection: Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification of MITC.

-

-

Quantification: Calculate the MITC concentration based on a calibration curve prepared from certified standards. The final concentration is reported in ng per volume of soil gas (e.g., ng·cm⁻³).[3][6][11]

Caption: Experimental workflow for quantifying MITC in soil.

Protocol: Analysis of Soil Microbial Community by Amplicon Sequencing

This protocol describes a typical workflow for assessing the impact of this compound on soil bacterial and fungal communities.

Methodology:

-

Soil Sampling: Collect soil cores from treated and control plots at specified time points post-fumigation. Homogenize the soil for each sample and store at -80°C.

-

DNA Extraction: Extract total genomic DNA from 0.25-0.50 g of soil using a commercially available kit (e.g., PowerSoil DNA Isolation Kit) according to the manufacturer's instructions.[14] Assess DNA quality and quantity using a spectrophotometer.

-

PCR Amplification:

-

Bacteria: Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers such as 515F/806R.[15]

-

Fungi: Amplify the Internal Transcribed Spacer (ITS) region using primers such as ITS1/ITS2.

-

Use primers with attached sequencing adapters and unique barcodes for multiplexing samples.

-

-

Library Preparation and Sequencing: Purify the PCR products (amplicons), pool them in equimolar concentrations, and perform high-throughput sequencing on a platform such as Illumina MiSeq/NovaSeq.

-

Bioinformatic Analysis:

-

Demultiplex the raw sequence reads based on their barcodes.

-

Perform quality filtering and trimming to remove low-quality reads and primer sequences.

-

Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

-

Assign taxonomy to each ASV/OTU by comparing against a reference database (e.g., SILVA for 16S, UNITE for ITS).

-

Analyze alpha-diversity (e.g., Shannon, Chao1 indices) and beta-diversity (e.g., Bray-Curtis dissimilarity) to compare community structure between treatments.

-

Caption: Workflow for 16S/ITS soil microbial community analysis.

Protocol: Fusarium Suppression Bioassay

This protocol evaluates the ability of this compound-treated soil to suppress the growth of a target pathogen like Fusarium oxysporum.

Methodology:

-

Soil Treatment: Prepare soil samples and treat with varying concentrations of this compound. Include an untreated control. Incubate under controlled moisture and temperature for the desired fumigation period. Aerate the soil thoroughly to allow residual fumigant to dissipate.

-

Soil Suspension: Prepare a 10⁻¹ dilution by shaking 10 g of treated soil in 90 mL of sterile water.

-

Inoculation: In a petri dish, mix 1.0 mL of the soil suspension with a suitable molten agar medium (e.g., Peptone-yeast extract medium).

-

Pathogen Challenge: Once the agar has solidified, place a small, standardized agar plug containing actively growing mycelia of F. oxysporum in the center of the plate.

-

Incubation: Incubate the plates at 25-30°C for 7-8 days.

-

Assessment: Measure the colony diameter of the F. oxysporum. Suppression is quantified by the reduction in colony growth compared to the control plates (inoculated with sterile water instead of a soil suspension).[16][17]

Caption: Workflow for evaluating pathogen suppression in treated soil.

Protocol: Nematicidal Efficacy Bioassay

This protocol determines the mortality of nematodes when exposed to this compound-treated soil. Caenorhabditis elegans is often used as a model organism.

Methodology:

-

Soil Treatment and Aeration: Treat soil with this compound as described in Protocol 4.3. Ensure complete aeration to avoid mortality from residual fumigant.

-

Test Preparation: Add a standardized weight of treated soil (e.g., 10 g) to individual test containers (e.g., small glass vials). Adjust soil moisture to a non-lethal level (e.g., >20%) if necessary.[18]

-

Nematode Introduction: Using a platinum wire or pipette, transfer a known number of age-synchronized nematodes (e.g., 10-20 C. elegans) onto the soil surface in each container.[18]

-

Incubation: Cap the containers and incubate at a controlled temperature (e.g., 20°C) for a set duration, typically 24 or 48 hours.

-

Nematode Extraction: Extract nematodes from the soil using a suitable method, such as the Baermann funnel technique or by suspension in a high-density sucrose solution followed by centrifugation.

-

Mortality Assessment: Under a dissecting microscope, count the number of living and dead nematodes. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle. Calculate the percentage mortality for each treatment.[19]

Caption: Workflow for conducting a nematode mortality bioassay.

References

- 1. fao.org [fao.org]

- 2. downloads.unido.org [downloads.unido.org]

- 3. hort [journals.ashs.org]

- 4. Environmental Factors and Soil Amendment Affect the Decomposition Rate of this compound Fumigant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Determination of this compound and its metabolite methyl isothiocyanate residues in plant-derived foods by gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of isothiocyanates. A review [scielo.org.co]

- 11. hort [journals.ashs.org]

- 12. This compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pre-treatment with this compound enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA extraction protocols cause differences in 16S rRNA amplicon sequencing efficiency but not in community profile composition or structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extraction and 16S rRNA Sequence Analysis of Microbiomes Associated with Rice Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Evaluation Method for the Suppression of Pathogenic Fusarium oxysporum by Soil Microorganisms Using the Dilution Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] An Evaluation Method for the Suppression of Pathogenic Fusarium oxysporum by Soil Microorganisms Using the Dilution Plate Technique | Semantic Scholar [semanticscholar.org]

- 18. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 19. In vitro compound toxicity protocol for nematodes [protocols.io]

An In-depth Technical Guide to the Chemical Properties and Structure of Dazomet

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of Dazomet, a widely used soil fumigant. It details its structure, mechanism of action through degradation, and standard experimental protocols for its analysis.

Chemical Identity and Structure

This compound, known chemically as 3,5-dimethyl-1,3,5-thiadiazinane-2-thione, is a heterocyclic organic compound.[1][2] It functions as a broad-spectrum biocide, effective as a nematicide, fungicide, herbicide, and insecticide.[3][4] Its activity stems from its decomposition in moist environments into the active fumigant, methyl isothiocyanate (MITC).[4][5]

The molecular structure of this compound consists of a six-membered thiadiazinane ring with two methyl groups attached to the nitrogen atoms and a thione group (C=S) at the second position.[1]

References

An In-depth Technical Guide to the Synthesis of Dazomet

Introduction

Dazomet, with the IUPAC name 3,5-Dimethyl-1,3,5-thiadiazinane-2-thione, is a broad-spectrum soil fumigant.[1][2] It is utilized in agriculture to control soil fungi, nematodes, germinating weed seeds, and soil-dwelling insects prior to planting.[3][4] this compound functions as a pro-pesticide; upon application to moist soil, it decomposes to release methyl isothiocyanate (MITC), a volatile and highly toxic gas that is the primary active agent.[1][2][5] This guide provides a detailed overview of the primary industrial synthesis pathway of this compound, including experimental protocols, quantitative data, and a visual representation of the chemical process.

Core Synthesis Pathway

The commercial production of this compound is a well-established, two-step process. The synthesis begins with the reaction of methylamine (CH₃NH₂) and carbon disulfide (CS₂) to form an intermediate, N-methyldithiocarbamic acid. This intermediate is subsequently cyclized with formaldehyde (CH₂O) to yield the final this compound product.[1][6][7]

-

Step 1: Formation of N-methyldithiocarbamic Acid In this initial step, an aqueous solution of methylamine is reacted with carbon disulfide. This reaction forms the oily intermediate, N-methyldithiocarbamic acid. The process is typically conducted under controlled temperature conditions to ensure high yield and purity.[7][8]

-

Step 2: Cyclization with Formaldehyde The N-methyldithiocarbamic acid intermediate is then reacted with formaldehyde. This step involves a cyclization reaction that forms the stable heterocyclic structure of this compound, which precipitates out of the solution.[1][8] Catalysts such as zinc powder may be used in this stage to improve the reaction efficiency.[8]

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step chemical reaction for the synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol derived from established manufacturing methodologies.[7][8]

Objective: To synthesize this compound via a two-step reaction involving the formation of N-methyldithiocarbamic acid followed by cyclization with formaldehyde.

Materials:

-

30% Methylamine aqueous solution (w/w)

-

99% Carbon Disulfide

-

37% Formalin (formaldehyde solution)

-

Zinc Powder (optional catalyst)

-

Water (for dilution)

-

Reaction kettle/reactor with stirring mechanism and cooling system

Procedure:

Step 1: Synthesis of N-methyldithiocarbamic Acid Intermediate

-

Dilute the 30% methylamine aqueous solution with water in a reactor (e.g., a salt oven).

-

Initiate stirring and begin cooling the reactor using a cold water bath.

-

Slowly add carbon disulfide dropwise into the methylamine solution.

-

Carefully control the reaction temperature, maintaining it within the range of 20 ± 5°C and not exceeding 30°C.[7][8]

-

After the complete addition of carbon disulfide, continue stirring the mixture for a period of 1 to 2 hours.[7]

-

Cease stirring and allow the mixture to stand, permitting the layers to separate.

-

Separate and collect the lower, oily layer, which is the N-methyldithiocarbamic acid intermediate.

Step 2: Synthesis of this compound (Cyclization)

-

Transfer the obtained N-methyldithiocarbamic acid intermediate into a cyclization kettle.

-

If using a catalyst, add zinc powder to the kettle.[8]

-

Begin stirring and cool the mixture.

-

Add the 37% formaldehyde solution dropwise into the cyclization kettle, controlling the temperature at approximately 25°C.[8]

-

Following the addition of formaldehyde, allow the insulation reaction to proceed for approximately one hour with continued stirring.

-

The this compound product will precipitate. Transfer the resulting slurry to a suction filter.

-

Filter the product and wash it with water.

-

The filtered solid is then processed through centrifugation and drying to yield the final this compound product.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound as reported in technical and regulatory documents.

Table 1: Reaction Parameters and Yields

| Parameter | Value | Source |

| Intermediate Synthesis | ||

| Reactant Molar Ratio (Example) | 0.4 mol (Methylamine) to 0.32 mol (CS₂) | [7] |

| Reaction Temperature | ≤ 30°C (typically 20 ± 5°C) | [7][8] |

| Reaction Time | 1.5 hours | [7] |

| Intermediate Yield | 99.39% | [7] |

| This compound Synthesis (Cyclization) | ||

| Reaction Temperature | ~25°C | [8] |

| Insulation Reaction Time | 1 hour | [8] |

| Final Product Purity | > 98% | [8] |

Table 2: Product Specifications

| Parameter | Value | Source |

| Physical Appearance | White to off-white/yellowish crystalline solid | [1][3] |

| IUPAC Name | 3,5-Dimethyl-1,3,5-thiadiazinane-2-thione | [1] |

| Molecular Formula | C₅H₁₀N₂S₂ | [1] |

| Molar Mass | 162.27 g·mol⁻¹ | [1] |

| Melting Point | 104 to 105 °C | [1] |

| Declared Content (Technical Grade) | ≥ 940 g/kg | [3][9] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. openknowledge.fao.org [openknowledge.fao.org]

- 4. This compound | 533-74-4 [chemicalbook.com]

- 5. US9510599B2 - this compound compositions - Google Patents [patents.google.com]

- 6. This compound (Ref: N 521) [sitem.herts.ac.uk]

- 7. CN1543787A - The preparation technology of Mianlong dust-free stable microgranule - Google Patents [patents.google.com]

- 8. CN107353259A - A kind of production technology of this compound - Google Patents [patents.google.com]

- 9. fao.org [fao.org]

Degradation of Dazomet in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazomet, a broad-spectrum soil fumigant, undergoes rapid degradation in aqueous environments, primarily through hydrolysis. This process is critical to its mode of action, as it releases the active biocide, methyl isothiocyanate (MITC). However, the degradation kinetics and the subsequent formation of byproducts are influenced by a multitude of environmental factors. Understanding these degradation pathways and the factors that control them is paramount for assessing its environmental fate, efficacy, and potential toxicological impact. This technical guide provides an in-depth overview of the degradation products of this compound in aqueous solutions, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation pathways and analytical workflows.

Introduction

This compound (tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) is a crystalline solid that is applied to soil to control fungi, bacteria, nematodes, and weeds.[1] Its efficacy is dependent on its transformation in the presence of moisture into volatile, biocidal compounds. The primary active ingredient generated is methyl isothiocyanate (MITC), a potent fumigant.[2][3] The degradation of this compound is predominantly an abiotic process, with hydrolysis being the principal mechanism.[3][4] This guide will focus on the chemical degradation of this compound in aqueous solutions, the factors influencing this process, and the analytical methodologies for its study.

This compound Degradation Pathway

In aqueous solutions, this compound undergoes hydrolysis to yield methyl isothiocyanate (MITC) and formaldehyde as the main degradation products.[5][6] Other minor byproducts that can be formed include hydrogen sulfide and methylamine, particularly in acidic conditions.[7][8]

The degradation process can be visualized as follows:

Factors Influencing this compound Degradation

The rate of this compound degradation is significantly affected by several environmental factors:

-

pH: this compound degradation is base-catalyzed, meaning the rate of hydrolysis increases with increasing pH.[5] In alkaline conditions, the half-life of this compound is considerably shorter than in acidic or neutral conditions.[3][9]

-

Temperature: An increase in temperature accelerates the rate of this compound hydrolysis.[5][9] This follows typical chemical kinetics, where higher temperatures provide more energy for the reaction to occur.

-

Initial Concentration and Granule Size: The degradation rate of this compound can be influenced by its initial concentration and the size of its granules.[4][9] Higher concentrations and larger granules can exhibit slower degradation rates due to limitations in dissolution and surface area available for hydrolysis.[4][9]

-

Presence of Other Substances: Dissolved ions, such as iron (FeII), can catalyze the degradation of this compound.[6] The presence of materials like pyrite can also accelerate its degradation, particularly when the pyrite surface is oxidized.

Quantitative Data on this compound Degradation

The degradation of this compound typically follows first-order kinetics. The following tables summarize quantitative data on the half-life of this compound under various conditions.

Table 1: Effect of pH on the Half-life of this compound in Aqueous Solution

| pH | Half-life (hours) | Reference(s) |

| 4.1 | 8.5 | [5] |

| 5.0 | Longer than at pH 9 | [3][9] |

| 8.2 | 3.4 | [5] |

| 9.0 | Shorter than at pH 5 | [3][9] |

Table 2: Effect of Temperature on the Half-life of this compound in Aqueous Solution

| Temperature (°C) | Observation | Reference(s) |

| 4 | Slower degradation than at 35°C | [9] |

| 34 | - | [5] |

| 35 | 4.67–6.59 times faster degradation than at 4°C | [9] |

| 57 | Quadrupled hydrolysis rate compared to 34°C | [5] |

Table 3: Effect of this compound Granule Size and Dosage on Degradation Half-life

| Granule Size | Dosage (mg/kg) | Half-life Observation | Reference(s) |

| Larger | - | Longer half-life compared to smaller granules | [4][9] |

| - | 90 - 360 | Half-life increases with increasing dosage | [4][9] |

Table 4: Formation of Methyl Isothiocyanate (MITC) from this compound Degradation

| Temperature (°C) | Initial this compound (mg/kg) | Time to Peak MITC Concentration | Peak MITC Concentration (mg/L) | Reference(s) |

| 25 | 90, 180, 360 | 6-10 days | 5.5 - 16.22 | [3] |

| 35 | 360 | 2 days | 15.9 | [3] |

Experimental Protocols

This section provides detailed methodologies for studying this compound degradation in aqueous solutions.

Experimental Workflow

A typical workflow for a this compound degradation study is illustrated below:

High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

This method is suitable for the quantification of the parent this compound compound.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: A reversed-phase C8 or C18 column (e.g., HS Pecosphere 3 x 3 C8, 3 µm, 3.3 x 0.46 cm or LiChrosorb C8, 5 µm, 25 x 0.4 cm).[10]

-

Mobile Phase: An isocratic mixture of acetonitrile and water. The ratio may need to be optimized depending on the column used (e.g., 15:85 or 30:70 v/v acetonitrile:water).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 25 °C.[10]

-

Detection Wavelength: 280 nm.[10]

-

Injection Volume: 20 µL.

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound-containing sample.

-

Dissolve the sample in a suitable solvent, such as an acetonitrile-water mixture (e.g., 50:50 v/v).[10]

-

Use an ultrasonic bath to ensure complete dissolution.[10]

-

Filter the solution through a 0.45 µm syringe filter before injection.[10]

-

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Quantify the this compound in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Methyl Isothiocyanate (MITC) Analysis

This method is suitable for the quantification of the primary degradation product, MITC.

-

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Sample Introduction: Headspace (HS) injection is often preferred due to the volatility of MITC. Headspace solid-phase microextraction (HS-SPME) can also be used for pre-concentration.[2][5]

-

Column: A capillary column suitable for volatile compounds (e.g., DB-17MS, 30 m x 0.25 mm x 0.25 µm).[8]

-

Carrier Gas: Helium.

-

Oven Temperature Program:

-

Initial temperature: 40-50°C, hold for a few minutes.

-

Ramp: Increase the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of around 200-250°C.

-

Final hold: Maintain the final temperature for a few minutes. (Note: The temperature program should be optimized for the specific instrument and column.)

-

-

Mass Spectrometer Mode: Electron Ionization (EI) with Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[8]

-

Sample Preparation (Headspace):

-

Place a known volume of the aqueous sample into a headspace vial.

-

Add a salt (e.g., sodium chloride) to increase the volatility of MITC.

-

Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a specific time to allow MITC to partition into the headspace.

-

Inject a known volume of the headspace into the GC-MS.

-

-

Quantification: Use an external standard calibration curve prepared with known concentrations of MITC. Matrix-matched standards may be necessary for complex samples.[8]

Conclusion

The degradation of this compound in aqueous solutions is a rapid and crucial process for its pesticidal activity. The primary degradation products, methyl isothiocyanate and formaldehyde, are formed through hydrolysis, a reaction heavily influenced by pH and temperature. This technical guide has provided a comprehensive overview of the degradation pathways, influencing factors, and quantitative data associated with this compound degradation. The detailed experimental protocols for HPLC and GC-MS analysis offer a practical framework for researchers to study and quantify this compound and its degradation products. A thorough understanding of these aspects is essential for the effective and environmentally responsible use of this compound.

References

- 1. Determination of Phenethyl Isothiocyanate, Erucin, Iberverin, and Erucin Nitrile Concentrations in Healthy and Pieris rapae-Infected Broccoli Tissues Using Gas Chromatography-Mass Spectrometry [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [Determination of this compound and its metabolite methyl isothiocyanate residues in plant-derived foods by gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Dazomet Hydrolysis and Methyl Isothiocyanate Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazomet (tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) is a broad-spectrum soil fumigant that, upon contact with moisture, undergoes hydrolysis to release methyl isothiocyanate (MITC). MITC is the primary active biocidal agent, exhibiting potent nematicidal, fungicidal, insecticidal, and herbicidal properties.[1][2] Understanding the kinetics and mechanisms of this compound hydrolysis and subsequent MITC formation is critical for optimizing its efficacy in agricultural applications and for assessing its environmental fate. This technical guide provides an in-depth overview of the this compound hydrolysis pathway, factors influencing the rate of MITC formation, detailed experimental protocols for its study, and quantitative data to support research and development efforts.

The Chemical Pathway: From this compound to Methyl Isothiocyanate

This compound itself is a stable, solid crystalline substance.[3] Its biocidal activity is entirely dependent on its decomposition in the presence of water into the volatile and highly reactive compound, methyl isothiocyanate.[1] The hydrolysis of this compound is a complex process that yields MITC, formaldehyde, and other minor degradation products.[4][5] The primary reaction is initiated by the nucleophilic attack of water on the this compound molecule.

The overall hydrolysis reaction can be summarized as follows:

C₅H₁₀N₂S₂ (this compound) + H₂O → CH₃NCS (Methyl Isothiocyanate) + CH₂O (Formaldehyde) + CH₃NH₂ (Methylamine) + H₂S (Hydrogen Sulfide)

The formation of these products, particularly the highly volatile MITC, is what allows for the fumigant action in soil.[6]

Factors Influencing this compound Hydrolysis and MITC Formation

The rate of this compound hydrolysis and subsequent MITC formation is not constant and is significantly influenced by a variety of environmental and chemical factors. Understanding these factors is crucial for predicting the efficacy and persistence of this compound in different settings.

pH

The hydrolysis of this compound is base-catalyzed.[4][7] As the pH of the medium increases, the rate of degradation accelerates. This is due to the increased availability of hydroxide ions (OH⁻), which act as a more potent nucleophile than water in attacking the this compound molecule. In acidic conditions, the hydrolysis rate is considerably slower.[5][8]

Temperature

Temperature has a profound effect on the rate of this compound hydrolysis.[8] An increase in temperature leads to a significant increase in the reaction rate, following the principles of chemical kinetics where higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.[4] This results in a more rapid release of MITC. Conversely, at lower temperatures, the degradation of this compound is slower, leading to a more prolonged release of the active compound.[8]

Soil Moisture

As hydrolysis is a reaction with water, the presence of adequate moisture is a prerequisite for the decomposition of this compound and the formation of MITC.[6] The rate of hydrolysis generally increases with higher soil water content.[5] Optimal soil moisture is typically recommended to be between 60-70% of the water-holding capacity for effective fumigation.[6]

Presence of Metal Ions

Certain metal ions can catalyze the degradation of this compound. For instance, the presence of dissolved Fe(II) ions has been shown to significantly increase the rate of this compound hydrolysis.[4]

This compound Granule Size

The physical form of this compound, specifically its granule size, can also impact the rate of hydrolysis. Smaller granules have a larger surface area-to-volume ratio, which can lead to a faster dissolution and subsequent hydrolysis compared to larger granules.[8]

Quantitative Data on this compound Degradation

The following tables summarize quantitative data on the degradation of this compound under various conditions, presented as half-life (t₁/₂), which is the time required for the concentration of this compound to decrease by half.

Table 1: Effect of Temperature and Granule Size on this compound Half-Life (in days) in Deionized Water [8]

| Granule Size (µm) | 4°C | 15°C | 25°C | 35°C |

| <100 | 7.9 | 4.1 | 2.3 | 1.2 |

| 100-300 | 9.2 | 4.8 | 2.8 | 1.5 |

| 300-400 | 10.5 | 5.5 | 3.2 | 1.7 |

| >400 | 11.8 | 6.2 | 3.6 | 1.9 |

Table 2: Effect of pH and Fe(II) Concentration on this compound Half-Life (in hours) [4]

| Condition | Half-Life (t₁/₂) in hours |

| pH 4.1 | 8.5 |

| pH 8.2 | 3.4 |

| Iron-free water | Not specified |

| 0.8 mM Fe(II) | Rate increased by 190% over iron-free water |

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying this compound hydrolysis and MITC formation. Below are detailed methodologies for key experiments.

This compound Hydrolysis Rate Study

This protocol outlines a typical laboratory experiment to determine the hydrolysis rate of this compound under controlled conditions.

Methodology:

-

Preparation of Reagents:

-

Prepare a series of buffer solutions with varying pH values (e.g., pH 5, 7, and 9) to investigate the effect of pH.

-

Prepare a stock solution of this compound in a suitable organic solvent such as acetone or acetonitrile.

-

-

Experimental Setup:

-

In temperature-controlled incubators or water baths, place flasks containing the buffer solutions.

-

Once the desired temperature is reached, spike each buffer solution with a known concentration of the this compound stock solution.

-

-

Sample Collection:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from each flask.

-

-

Sample Analysis:

-

Data Analysis:

-

Plot the concentration of this compound against time for each condition.

-

Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t₁/₂) for each experimental condition.[8]

-

Quantification of Methyl Isothiocyanate (MITC) by GC-MS

This protocol is based on EPA Method 1659 for the determination of this compound by conversion to MITC, followed by GC analysis. A more specific GC-MS approach for direct MITC quantification is also described.[1]

Sample Preparation (from aqueous solution):

-

Adjust a 50 mL water sample to a pH between 10 and 12 using sodium hydroxide to facilitate the hydrolysis of this compound to MITC.

-

Allow the sample to stand for at least 3 hours to ensure complete hydrolysis.

-

Saturate the sample with sodium chloride.

-

Extract the MITC from the aqueous solution using a suitable organic solvent like ethyl acetate.

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.[1]

-

Column: A suitable capillary column, such as a DB-5ms, is employed for the separation of MITC.

-

Carrier Gas: Helium is typically used as the carrier gas.[7]

-

Injection: A small volume of the extract (e.g., 1-2 µL) is injected into the GC.

-

Temperature Program: An appropriate temperature program is used to ensure the separation of MITC from other components in the sample. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify the fragmentation pattern of MITC or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[7]

-

Quantification: A calibration curve is generated using standards of known MITC concentrations to quantify the amount of MITC in the samples.

Conclusion

The hydrolysis of this compound to form the active fumigant methyl isothiocyanate is a fundamental process that governs its efficacy. This reaction is highly dependent on environmental factors such as pH, temperature, and moisture. A thorough understanding of these influencing factors, coupled with robust analytical methodologies, is essential for the effective and safe use of this compound in agricultural and other applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development.

References

- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 2. Environmental Factors and Soil Amendment Affect the Decomposition Rate of this compound Fumigant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 7. Effects of Granule Size Ranges on this compound Degradation and Its Persistence with Different Environmental Factors | MDPI [mdpi.com]

- 8. cantera.org [cantera.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Dazomet

For Researchers, Scientists, and Drug Development Professionals

Dazomet (tetrahydro-3,5-dimethyl-1,3,5-thiadiazine-2-thione) is a broad-spectrum biocide widely used as a soil fumigant to control fungi, nematodes, bacteria, insects, and germinating weeds.[1][2][3] It serves as a pre-planting soil sterilant in various agricultural and horticultural settings, including golf courses, nurseries, and for high-value crops.[1][4] this compound is recognized as a non-ozone-depleting alternative to methyl bromide.[1][2][4] Its efficacy lies in its decomposition in the presence of moisture into the active gaseous compound, methyl isothiocyanate (MITC).[4][5][6] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies, and visual representations of its chemical behavior and analysis.

Data Presentation

The quantitative physical and chemical properties of this compound are summarized in the tables below for clear reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₅H₁₀N₂S₂ | [7][8][9] | |

| Molecular Weight | 162.27 - 162.3 g/mol | [4][5][7][8] | |

| Physical State | White to off-white crystalline solid or powder.[5][8] | Standard Temperature and Pressure | [5][8][10] |

| Odor | Weakly pungent, sulphurous, acrid odor.[5][10] | [5][10] | |

| Melting Point | 103.2 - 107 °C (219 - 225 °F); Decomposes above 102-105 °C.[4][5][7][8][9][10][11][12] | Atmospheric Pressure | [4][5][7][8][9][10][11][12] |

| Boiling Point | Decomposes at ~150 °C.[9][13] Predicted: 222.3 ± 50.0 °C.[7][11] | [7][9][11][13] | |

| Density | 1.29 - 1.37 g/mL | 20 °C | [1][4][7][8] |

| Vapor Pressure | 5.8 x 10⁻⁶ Pa to 3.7 x 10⁻⁴ Pa (2.25 x 10⁻⁶ to 2.80 x 10⁻⁶ mmHg) | 20 - 25 °C | [1][5][7][10][11][12][14][15] |

| Water Solubility | 3.0 - 3.5 g/L; Reacts with water.[1] | 20 °C, pH 5-9 | [1][10][16][17] |

| Solubility in Organic Solvents | See Table 3 for details | 20 °C | [1][5][17][18] |

| Partition Coefficient (n-octanol/water) | log Kow = 0.63 | pH 7 | [5][12][15] |

| Flash Point | 88.2 - 156 °C | [5][7][9][11][12] |

Table 2: Chemical Properties and Reactivity of this compound

| Property | Description | Conditions / Remarks | Source(s) |

| Stability | Stable at temperatures up to 35 °C. Sensitive to temperatures >50 °C and moisture. Stable for at least 2 years if stored below 50 °C in dry conditions.[4][5] | [4][5][12] | |

| Decomposition | Decomposes on heating above 102 °C, releasing toxic fumes of nitrogen and sulfur oxides.[5][12] In damp soil, it decomposes into MITC, formaldehyde, hydrogen sulfide, and methylamine.[5][19] | Heat, Moisture | [5][12][19] |

| Hydrolysis | Rapidly hydrolyzes in water; the rate is base-catalyzed (increases with pH).[6][15][20][21] | See half-life data below | [6][15][20][21] |

| Hydrolysis Half-life (t₁/₂) | 6 - 10 hours2 - 3.9 hours0.8 - 1 hour | 25 °C, pH 525 °C, pH 725 °C, pH 9 | [15][16][21] |

| Reactivity | Decomposes on contact with water, dilute acids, and alcohol.[2][5][22] Reacts with strong oxidizing agents.[1] Acidic media hydrolysis yields carbon disulfide, formaldehyde, and methylamine.[5][12] | Non-corrosive in its dry state.[1][5] | [1][2][5][12][22] |

| Photodegradation | Relatively prone to photodegradation.[10][15] | [10][15] | |

| Soil Mobility (Koc) | Estimated Koc = 52, suggesting high mobility. However, rapid hydrolysis is expected to limit extensive leaching. | [12] | |

| Bioconcentration Factor (BCF) | Estimated BCF = 2.4, suggesting a low potential for bioconcentration in aquatic organisms.[12] | [12] |

Table 3: Solubility of this compound in Various Organic Solvents at 20 °C

| Solvent | Solubility (g/kg or g/100ml ) | Source(s) |

| Cyclohexanone | 400 g/kg | [1] |

| Chloroform | 391 g/kg | [1][5] |

| Trichloroethylene | 30.0 g/100ml | [5] |

| Dimethyl sulfoxide | 30 g/100ml | [5] |

| Dimethyl formamide | 30 g/100ml | [5] |

| Acetone | 173 g/kg (13.1 g/100ml ) | [1][5] |

| Dioxane | 8.0 g/100ml | [5] |

| Benzene | 51 g/kg | [1] |

| Ethylene glycol monomethyl ether | 5.0 g/100ml | [5] |

| Ethanol | 15 g/kg (3.0 g/100ml ) | [1][5] |

| Ethylene glycol | 3.0 g/100ml | [5] |

| Diethyl ether | 6 g/kg | [1] |

| Xylene | 1.1 g/100ml | [5] |

| Isopropanol | 0.5 g/100ml | [5] |

Mechanism of Action and Degradation Pathways

This compound itself is a pro-pesticide. Its biocidal activity is a consequence of its chemical degradation in the presence of water, primarily through hydrolysis.[5][6] This process releases methyl isothiocyanate (MITC), a volatile and highly toxic gas that acts as the primary agent against soil-borne pests.[4][5][6]

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. Hydrolysis rate | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]

- 4. epa.gov [epa.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. filab.fr [filab.fr]

- 8. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 9. laboratuar.com [laboratuar.com]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 12. acri.gov.tw [acri.gov.tw]

- 13. consilab.de [consilab.de]

- 14. oecd.org [oecd.org]

- 15. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 16. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 17. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 18. oecd.org [oecd.org]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

Solubility Profile of Dazomet in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dazomet in various organic solvents. This compound, a crystalline solid, is a broad-spectrum biocide used as a soil fumigant, nematicide, fungicide, and herbicide.[1] Its efficacy is linked to its decomposition into the active compound, methyl isothiocyanate (MITC), in the presence of moisture.[2] Understanding its solubility in organic solvents is critical for formulation development, analytical method development, and for assessing its environmental fate and transport.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents. The following table summarizes the available quantitative data, primarily at 20°C. It is important to note that this compound is sensitive to temperatures above 50°C and moisture, which can lead to its degradation.[2][3]

| Organic Solvent | Solubility ( g/100 mL) | Solubility (g/kg) | Temperature (°C) | Reference |

| Acetone | 13.1[3] | 173[2][3] | 20 | [2][3] |

| Benzene | - | 51[2][3] | 20 | [2][3] |

| Chloroform | 30[3] | 391[2][3] | 20 | [2][3] |

| Cyclohexane | - | 400[2][3] | 20 | [2][3] |

| Diethyl Ether | - | 6[2][3] | 20 | [2][3] |

| Dimethylformamide | 30[3] | - | Not Specified | [3] |

| Dimethyl Sulfoxide | 30[3] | - | Not Specified | [3] |

| Dioxane | 8.0[3] | - | Not Specified | [3] |

| Ethanol | 3.0[3] | 15[2][3] | 20 | [2][3] |

| Ethyl Acetate | - | 28.5 (28500 mg/L)[4] | 20 | [4] |

| Ethylene Glycol | 3.0[3] | - | Not Specified | [3] |

| Ethylene Glycol Monomethyl Ether | 5.0[3] | - | Not Specified | [3] |

| Isopropanol | 0.5[3] | - | Not Specified | [3] |

| Trichloroethylene | 30.0[3] | - | Not Specified | [3] |

| Xylene | 1.1[3] | - | Not Specified | [3] |

Note: Some sources report solubility in g/100 ml while others use g/kg. For solvents with known densities, approximate conversions can be made, but the original reported values are presented here for accuracy.

Experimental Protocols for Solubility Determination

Principle of the Flask Method

The Flask Method involves saturating the solvent with the test substance at a specific temperature and then measuring the concentration of the substance in the saturated solution.

General Experimental Workflow

Key Steps in the Experimental Protocol:

-

Preparation of the Saturated Solution: An excess amount of pure, crystalline this compound is added to a flask containing the organic solvent of interest. The flask is then sealed to prevent solvent evaporation.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature (typically 20 ± 0.5 °C) for a sufficient period to allow the system to reach equilibrium. A preliminary test is often conducted to determine the time required to achieve saturation.

-

Phase Separation: Once equilibrium is reached, the agitation is stopped, and the undissolved this compound is allowed to settle. A sample of the clear, saturated supernatant is carefully withdrawn. To ensure no solid particles are included in the sample for analysis, it is recommended to centrifuge or filter the aliquot.

-

Analysis of this compound Concentration: The concentration of this compound in the saturated solvent is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique for the quantitative analysis of this compound.[5] A calibration curve is prepared using standard solutions of this compound of known concentrations to accurately quantify the amount in the experimental sample.

Logical Relationships in Solubility Determination

The determination of solubility involves a series of logical steps and considerations to ensure accurate and reproducible results. The following diagram illustrates the decision-making process and key relationships in a typical solubility study.

This guide provides a foundational understanding of this compound's solubility in organic solvents, crucial for its handling, formulation, and analysis. For specific applications, it is recommended to perform solubility tests under the exact conditions of intended use.

References

Toxicological Profile of Dazomet and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dazomet is a widely utilized soil fumigant that owes its biocidal efficacy to its rapid degradation into methyl isothiocyanate (MITC) and other byproducts. While effective for pest and pathogen control, the toxicological implications of this compound and its principal metabolite, MITC, necessitate a thorough understanding for risk assessment and safe handling. This technical guide provides a comprehensive overview of the toxicological profile of this compound and MITC, detailing acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. The document summarizes quantitative data in tabular format, outlines key experimental methodologies, and provides visual representations of metabolic and toxicity pathways to facilitate a deeper understanding of their mechanisms of action.

Introduction

This compound (tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) is a crystalline solid that, in the presence of moisture, undergoes hydrolysis to yield methyl isothiocyanate (MITC), formaldehyde, hydrogen sulfide, and monomethylamine.[1][2] MITC is the primary active agent responsible for the nematicidal, fungicidal, and herbicidal properties of this compound.[1][2] However, MITC is also the main contributor to the toxicological profile of this compound. This guide delves into the specifics of this profile, providing detailed data and methodologies for a scientific audience.

Metabolism of this compound

The conversion of this compound to MITC is a critical step in its mode of action and toxicokinetics. This chemical transformation is a non-enzymatic hydrolysis reaction that occurs in moist environments.

Caption: Decomposition pathway of this compound.

Toxicological Data Summary

The toxicological data for this compound and MITC are summarized below. The data is presented in tabular format for ease of comparison.

Acute Toxicity

| Compound | Test | Species | Route | Value |

| This compound | LD50 | Rat | Oral | 640 mg/kg |

| This compound | LD50 | Rabbit | Dermal | >2000 mg/kg |

| This compound | LC50 | Rat | Inhalation | >8.4 mg/L (4h) |

| MITC | LD50 | Rat | Oral | 175 mg/kg |

| MITC | LD50 | Rabbit | Dermal | 470 mg/kg |

| MITC | LC50 | Rat | Inhalation | 180 ppm (4h)[3] |

Genotoxicity

| Compound | Assay | System | Result |

| This compound | Ames Test | S. typhimurium | Positive |